molecular formula C14H16N4O3S B6098079 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide

2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide

Cat. No. B6098079
M. Wt: 320.37 g/mol
InChI Key: QFLCLMFYMIJTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide, also known as EPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPTA belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide is complex and involves multiple pathways. In cancer cells, this compound inhibits the activity of ribonucleotide reductase by binding to the active site of the enzyme. This leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell proliferation. This compound also activates the p53 pathway, which induces apoptosis in cancer cells. In viral infections, this compound inhibits the entry and fusion of the virus by interacting with the viral envelope proteins. This compound also disrupts the viral replication cycle by inhibiting the viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also reduces the production of reactive oxygen species (ROS), which are known to contribute to cancer development. In viral infections, this compound inhibits the viral entry and fusion process, leading to a decrease in viral replication. This compound also modulates the immune response by activating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells and viruses. This compound also has a low toxicity profile, making it a promising candidate for drug development. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. This compound also has a short half-life, which may require frequent dosing.

Future Directions

There are several future directions for the research and development of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide. One of the potential applications of this compound is in the treatment of viral infections, particularly in the development of novel antiviral therapies. This compound can also be used as a lead compound for the development of new anticancer agents. Further research is needed to optimize the synthesis method of this compound and improve its pharmacokinetic properties. In addition, the molecular mechanisms of this compound's biological activities need to be further elucidated to fully understand its potential applications in medicine.
In conclusion, this compound is a promising compound that has shown potential applications in the treatment of cancer, viral infections, and neurodegenerative diseases. Its mechanism of action involves multiple pathways, and it has a wide range of biochemical and physiological effects. Further research is needed to optimize its synthesis method, improve its pharmacokinetic properties, and fully understand its potential applications in medicine.

Synthesis Methods

The synthesis of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide is a multi-step process that involves the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide to form the intermediate compound, followed by the reaction with 4-amino-6-hydroxy-2-pyrimidine thiol. The final product is obtained through the acetylation of the amino group with acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.

Scientific Research Applications

2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential applications in the treatment of cancer, viral infections, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potent inhibitor of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This compound has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In the field of virology, this compound has demonstrated antiviral activity against several viruses, including HIV, HCV, and HSV. This compound has been shown to inhibit viral replication by blocking the viral entry and fusion process. In addition, this compound has been investigated for its potential neuroprotective effects in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-10-6-4-3-5-9(10)16-13(20)8-22-14-17-11(15)7-12(19)18-14/h3-7H,2,8H2,1H3,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLCLMFYMIJTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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